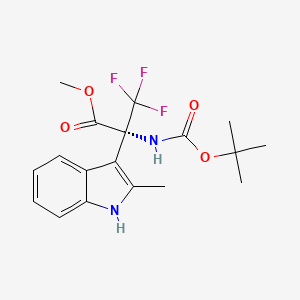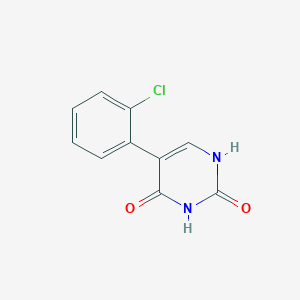![molecular formula C11H11NO4 B6328329 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione CAS No. 614736-57-1](/img/structure/B6328329.png)
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione, also known as 4-Methoxyphenylmethyloxazolidinedione (MPMO) is an organic compound with a unique structure and a wide range of applications in scientific research. This compound is used in the synthesis of various drug molecules, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MPMO has a wide range of applications in scientific research. It is used in the synthesis of various drug molecules, such as anticonvulsants, antidepressants, antipsychotics, and antineoplastic agents. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In addition, MPMO can be used in the development of new materials and in the study of molecular interactions.
Mecanismo De Acción
MPMO is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. Specifically, it is thought to inhibit the enzyme serine hydroxymethyltransferase (SHMT), which is involved in the synthesis of the amino acid serine. By inhibiting SHMT, MPMO can block the synthesis of proteins and other molecules, leading to a decrease in the production of certain proteins and other molecules.
Biochemical and Physiological Effects
MPMO has been shown to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of various proteins and other molecules, as well as to alter the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMO has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is not expensive and is readily available. However, it has some limitations. For example, it is not very soluble in water, and it can be difficult to purify.
Direcciones Futuras
MPMO has a wide range of potential applications in scientific research. In particular, it could be used to develop new drugs or to study the effects of drugs on biochemical and physiological processes. In addition, it could be used to study the mechanisms of action of drugs, as well as to develop new materials. Finally, it could be used to study molecular interactions and to develop new methods of drug delivery.
Métodos De Síntesis
MPMO can be synthesized by a condensation reaction of 4-methoxyphenylacetic acid (MPAA) and 1,3-oxazolidin-2-one (OXA). The reaction is catalyzed by a base, such as sodium hydroxide (NaOH). The reaction is typically conducted in aqueous solution and results in the formation of the desired compound. The reaction is shown below:
MPAA + OXA → MPMO + H2O
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLZDPJYIGMQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724077 |
Source


|
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
CAS RN |
614736-57-1 |
Source


|
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)





![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)


![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)
